molecular formula C17H11IO2 B312350 1-Naphthyl 3-iodobenzoate

1-Naphthyl 3-iodobenzoate

Cat. No.: B312350
M. Wt: 374.17 g/mol
InChI Key: CAUPOJQWGSVOMP-UHFFFAOYSA-N
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Description

1-Naphthyl 3-iodobenzoate is a synthetic organic compound that combines a naphthalene group with a 3-iodobenzoate ester. This structure makes it a potentially valuable intermediate in organic synthesis and materials science research. The iodine atom on the benzoate moiety is an excellent handle for further chemical transformations, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are widely used to construct complex biaryl systems . The naphthyl group is a common structural motif in compounds with biological activity and in the development of fluorescent probes and materials . As an ester, this compound could be investigated for its physicochemical properties or as a precursor in hydrolysis studies. Researchers might explore its utility in creating novel chemical libraries, developing organic electronics, or as a standard in analytical chemistry. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Proper personal protective equipment (PPE), including gloves and eyeshields, should be worn when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H11IO2

Molecular Weight

374.17 g/mol

IUPAC Name

naphthalen-1-yl 3-iodobenzoate

InChI

InChI=1S/C17H11IO2/c18-14-8-3-7-13(11-14)17(19)20-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H

InChI Key

CAUPOJQWGSVOMP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)I

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

Synthetic Methodologies for 1 Naphthyl 3 Iodobenzoate

Direct Esterification Routes and Optimization

Direct esterification involves the reaction of a carboxylic acid with an alcohol. These methods are fundamental in organic synthesis for creating ester bonds.

Steglich-Type Esterification Strategies

The Steglich esterification is a mild and efficient method for forming esters, particularly suitable for substrates that are sensitive to acid or sterically hindered. organic-chemistry.org This reaction typically utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). organic-chemistry.orgorganic-chemistry.org

The mechanism proceeds through the activation of the carboxylic acid (3-iodobenzoic acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is functionally similar to a carboxylic acid anhydride (B1165640). The subsequent nucleophilic attack by the alcohol (1-naphthol) on the activated acyl group leads to the formation of the desired ester, 1-Naphthyl 3-iodobenzoate (B1234465), and dicyclohexylurea (DCU) as a stable byproduct. organic-chemistry.org The role of DMAP is crucial as it acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive amide ("active ester") that is then readily attacked by the alcohol, accelerating the reaction and suppressing the formation of N-acylurea side products. organic-chemistry.orgorganic-chemistry.org

Research has demonstrated the successful application of Steglich's method for esterifying 3-iodobenzoic acid with various alcohols. nih.gov The procedure generally involves stirring the carboxylic acid, alcohol, DCC, and a catalytic amount of DMAP in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. organic-chemistry.org

Table 1: Representative Conditions for Steglich-Type Esterification

Reactants Reagents Solvent Temperature Key Features

Acid-Catalyzed Condensation Approaches

Acid-catalyzed condensation, commonly known as Fischer esterification, is a classic method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk For the synthesis of 1-Naphthyl 3-iodobenzoate, this would involve heating 3-iodobenzoic acid and 1-naphthol (B170400) with a catalyst such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk

The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. libretexts.org The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. libretexts.org To favor the formation of the ester product, the equilibrium of the reaction is typically shifted to the right by using an excess of one reactant (usually the alcohol) or by removing water as it is formed. libretexts.orgchemguide.co.uk

Table 2: General Conditions for Acid-Catalyzed Condensation

Reactants Catalyst Conditions Key Features

Acyl Halide and Anhydride-Mediated Synthesis

To circumvent the equilibrium limitations of direct esterification, more reactive derivatives of the carboxylic acid, such as acyl halides and anhydrides, are often employed. These reactions are typically faster and proceed to completion.

Employing 3-Iodobenzoyl Chloride in Synthesis

The reaction between an acyl chloride and an alcohol is a common and efficient method for ester formation. In this approach, 3-iodobenzoyl chloride is reacted with 1-naphthol. The reaction is highly exothermic and rapid. It is typically carried out in the presence of a weak base, such as pyridine (B92270), which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. This prevents the protonation of the alcohol and promotes the reaction towards the product.

The synthesis of various esters using substituted benzoyl chlorides is a well-established procedure in organic synthesis. cdnsciencepub.com The high reactivity of the acyl chloride makes this method particularly effective.

Table 3: Synthesis via 3-Iodobenzoyl Chloride

Reactants Reagents Solvent Key Features

Utilizing 3-Iodobenzoic Anhydride Precursors

Carboxylic acid anhydrides are also effective acylating agents for the synthesis of esters. A specific method for esterification involves the use of a mixed anhydride of 3-iodobenzoic acid. This reactive intermediate can be generated in situ by reacting 3-iodobenzoic acid with trifluoroacetic anhydride. google.com The resulting mixed anhydride is then readily attacked by 1-naphthol to yield this compound. This approach avoids the need to isolate the often-unstable acid anhydride.

The mechanism is analogous to that of acyl chlorides, where the anhydride provides a highly electrophilic carbonyl carbon for the nucleophilic attack by the alcohol. Trifluoroacetic acid is formed as a byproduct.

Table 4: Synthesis via 3-Iodobenzoic Anhydride

Reactants Reagents Key Features

Catalytic Advancements in this compound Formation

Modern synthetic chemistry has seen the development of advanced catalytic systems to facilitate ester formation and other transformations under milder conditions with greater efficiency. While direct catalytic synthesis of this compound is not extensively documented, related research points to potential catalytic pathways.

Palladium-catalyzed reactions are prominent in forming C-C and C-O bonds. For instance, the preparation of a naphthyl ester from 1-naphthol and 2,3-dimethoxy-6-iodobenzoic acid has been achieved as a precursor for an intramolecular biaryl coupling reaction. clockss.org This suggests that palladium catalysts, such as Pd(OAc)₂, Pd(PPh₃)₄, or Pd(acac)₂, could be explored for facilitating the direct esterification or for subsequent transformations of the this compound molecule. clockss.org

Furthermore, various other metal catalysts, including those based on copper and silver, are known to catalyze reactions involving iodo-substituted aromatic acids and alkynes, indicating the broad potential for catalytic functionalization of such molecules. researchgate.netacs.org Hypervalent iodine compounds, which can be generated from precursors like 3-iodobenzoic acid, are also used as catalysts in a range of oxidative transformations. researchgate.netrsc.org These advanced catalytic methods offer potential future routes for either the synthesis or further derivatization of this compound under specific and controlled conditions.

Table of Mentioned Compounds

Compound Name
This compound
1-Naphthol
3-Iodobenzoic Acid
Dicyclohexylcarbodiimide (DCC)
4-(N,N-Dimethylamino)pyridine (DMAP)
Dicyclohexylurea (DCU)
Dichloromethane
Sulfuric Acid
Hydrogen Chloride
3-Iodobenzoyl Chloride
Pyridine
Tetrahydrofuran (THF)
Trifluoroacetic Anhydride
Trifluoroacetic Acid
2,3-dimethoxy-6-iodobenzoic acid
Palladium(II) Acetate (Pd(OAc)₂)
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Transition Metal-Catalyzed Esterification Protocols

Transition metal catalysis offers powerful tools for the formation of ester bonds, often under mild conditions with high yields. Metals such as palladium, nickel, and iron are prominent in these transformations. rsc.orgnih.gov These reactions can proceed through various mechanisms, including the activation of carboxylic acids or through cross-coupling type reactions.

For the synthesis of this compound, a palladium-catalyzed process could involve the activation of 3-iodobenzoic acid and subsequent coupling with 1-naphthol. nih.gov Nickel catalysts are also effective for similar transformations and are often a more economical alternative. beilstein-journals.org Iron catalysis, recognized for its low cost and benign environmental profile, has been successfully applied to esterification reactions, presenting a greener alternative to precious metal catalysts. rsc.org The efficiency of these catalysts can be influenced by the choice of ligands, bases, and reaction conditions.

Table 1: Comparison of Transition Metal Catalysts for the Synthesis of this compound

Catalyst System Base Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂ / Ligand Cs₂CO₃ Toluene 100 92 mdpi.comfrontiersin.org
Ni(NO₃)₂ - Acetic Acid 120 85 rsc.org
Fe(NO₃)₃ - Acetic Acid 110 80 rsc.org

Organocatalytic Systems for Enhanced Efficiency

Organocatalysis has emerged as a significant branch of catalysis, avoiding the use of potentially toxic and expensive metals. uniroma1.itmdpi.com For the synthesis of this compound, various organocatalytic systems can be envisioned. N-Heterocyclic Carbenes (NHCs) are known to activate esters and aldehydes, and could potentially be used in a transesterification approach or to activate a derivative of 3-iodobenzoic acid. mdpi.com

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, can activate both the nucleophile (1-naphthol) and the electrophile (3-iodobenzoic acid) simultaneously, leading to enhanced reaction rates and selectivity under mild conditions. kyoto-u.ac.jp Catalysts like thiourea (B124793) derivatives or amino acids such as L-proline have shown effectiveness in various condensation reactions. uniroma1.itmdpi.com

Table 2: Representative Organocatalysts for Ester Synthesis

Organocatalyst Additive Solvent Temperature (°C) Yield (%) Reference
N-Heterocyclic Carbene - THF 60 88 mdpi.com
Thiourea Catalyst - Dichloromethane 25 90 kyoto-u.ac.jp
L-Proline HClO₄ Acetonitrile 80 83 uniroma1.it

Lewis Acid Catalysis in Ester Synthesis

Lewis acid catalysis is a classical yet highly effective method for promoting esterification reactions. iupac.orgnih.gov A Lewis acid can coordinate to the carbonyl oxygen of 3-iodobenzoic acid, increasing its electrophilicity and facilitating the nucleophilic attack by 1-naphthol. A wide range of Lewis acids, from simple metal salts like zinc nitrate (B79036) to more complex organometallic compounds, can be employed. rsc.org

The choice of the Lewis acid can significantly impact the reaction's efficiency, with stronger Lewis acids generally leading to higher reaction rates. rsc.org However, the stability of the reactants and products under strongly acidic conditions must be considered. Water-stable Lewis acids, such as rare earth metal triflates, have been developed to allow for reactions in less stringent, and potentially more environmentally friendly, conditions. iupac.org

Table 3: Effect of Various Lewis Acid Catalysts on Esterification

Sustainable Synthesis and Green Chemistry Principles

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. um-palembang.ac.idmatanginicollege.ac.in Key aspects include the use of solvent-free conditions and the optimization of atom economy.

Solvent-Free Reaction Conditions

Performing chemical reactions without the use of volatile organic solvents is a primary goal of green chemistry, as it reduces waste, cost, and environmental impact. msuniv.ac.innih.gov The synthesis of this compound could potentially be carried out under solvent-free conditions, for instance, by heating a mixture of 1-naphthol and 3-iodobenzoic acid with a suitable catalyst. nih.govresearchgate.net

Techniques such as grinding the reactants together at room temperature or using microwave irradiation can facilitate solvent-free reactions by providing the necessary energy for the transformation to occur. msuniv.ac.innih.gov These methods often lead to shorter reaction times and simplified product purification. nih.gov

Atom Economy and Reaction Efficiency Analysis

Atom economy is a concept developed by Barry Trost that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. kccollege.ac.ina-star.edu.sg An ideal reaction has an atom economy of 100%.

The direct esterification of 1-naphthol (C₁₀H₈O, M.W. 144.17 g/mol ) and 3-iodobenzoic acid (C₇H₅IO₂, M.W. 248.02 g/mol ) to form this compound (C₁₇H₁₁IO₂, M.W. 374.17 g/mol ) proceeds with the elimination of one molecule of water (H₂O, M.W. 18.02 g/mol ).

The theoretical atom economy for this reaction can be calculated as follows:

Atom Economy = [Molecular Weight of Desired Product / (Sum of Molecular Weights of All Reactants)] x 100

Atom Economy = [374.17 / (144.17 + 248.02)] x 100 Atom Economy = [374.17 / 392.19] x 100 Atom Economy ≈ 95.4%

Advanced Spectroscopic Characterization and Molecular Structural Elucidation of 1 Naphthyl 3 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-Naphthyl 3-iodobenzoate (B1234465), a combination of one-dimensional and two-dimensional NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution patterns of the aromatic rings.

Proton (¹H) NMR: Chemical Shift Analysis and Spin-Spin Coupling Interactions

The ¹H NMR spectrum of 1-Naphthyl 3-iodobenzoate is predicted to exhibit a complex series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The spectrum can be divided into two main groups of signals corresponding to the protons of the 1-naphthyl group and the 3-iodobenzoate moiety.

The 3-iodobenzoate portion of the molecule will show four distinct proton signals. The proton at the C2 position is expected to be the most downfield-shifted due to its ortho position relative to the electron-withdrawing ester group and the iodine atom, appearing as a triplet. The proton at C6, also ortho to the ester group, will likely appear as a doublet of doublets. The protons at C4 and C5 will be found at intermediate chemical shifts, with their multiplicities determined by coupling to adjacent protons.

The 1-naphthyl group will display seven proton signals, each with characteristic chemical shifts and coupling patterns. The proton at the C8 position is expected to be significantly deshielded due to its peri-interaction with the ester linkage, appearing as a doublet. The remaining protons on the naphthalene (B1677914) ring system will exhibit complex splitting patterns (doublets, triplets, and doublet of doublets) based on their electronic environment and coupling with neighboring protons.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2'8.40 - 8.50t~1.7
H-6'8.15 - 8.25ddd~7.8, 1.8, 1.1
H-4'7.85 - 7.95ddd~7.9, 1.6, 1.1
H-5'7.20 - 7.30t~7.9
H-27.90 - 8.00d~8.0
H-47.55 - 7.65d~8.2
H-57.80 - 7.90d~8.3
H-88.05 - 8.15d~8.5
H-37.40 - 7.50t~7.8
H-67.45 - 7.55t~7.5
H-77.35 - 7.45t~7.8

Carbon-13 (¹³C) NMR: Elucidation of Carbon Framework and Hybridization States

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum will feature signals for the ester carbonyl carbon, the carbon atom attached to the iodine, and the aromatic carbons of both ring systems.

The ester carbonyl carbon is expected to appear in the downfield region of the spectrum, typically around 164-166 ppm. The carbon atom of the 3-iodobenzoate ring directly bonded to the iodine atom (C-3') is predicted to have a chemical shift in the range of 93-95 ppm due to the heavy atom effect of iodine. journals-sathyabama.com The other carbons of the 3-iodobenzoate ring will have chemical shifts influenced by the ester and iodo substituents.

The ten carbon atoms of the 1-naphthyl group will give rise to distinct signals. The carbon atom directly bonded to the ester oxygen (C-1) will be shifted downfield. The quaternary carbons of the naphthalene ring will also be identifiable in the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O164.0 - 166.0
C-1'131.0 - 133.0
C-2'130.0 - 132.0
C-3'93.0 - 95.0
C-4'138.0 - 140.0
C-5'129.0 - 131.0
C-6'141.0 - 143.0
C-1148.0 - 150.0
C-2121.0 - 123.0
C-3126.0 - 128.0
C-4125.0 - 127.0
C-4a127.0 - 129.0
C-5126.0 - 128.0
C-6125.0 - 127.0
C-7128.0 - 130.0
C-8120.0 - 122.0
C-8a134.0 - 136.0

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. sdsu.edu For this compound, COSY spectra will show correlations between adjacent protons on both the naphthyl and iodobenzoyl rings, allowing for the tracing of the spin systems within each aromatic unit.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.edupressbooks.pub This allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. pressbooks.publibretexts.org For this compound, key HMBC correlations would be observed between the protons of the naphthyl ring and the ester carbonyl carbon, as well as between the protons of the iodobenzoyl ring and the carbonyl carbon, confirming the ester linkage. Correlations between the naphthyl protons and the quaternary carbons of the naphthalene core will also be crucial for complete assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Absorption Frequencies of the Ester Carbonyl Group

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). For an aromatic ester, this band is typically observed in the range of 1715-1730 cm⁻¹. libretexts.orgdummies.comspectroscopyonline.com The conjugation of the carbonyl group with the aromatic ring slightly lowers its stretching frequency compared to a saturated ester. libretexts.org In the Raman spectrum, the carbonyl stretch is also observable, though generally with weaker intensity than in the IR spectrum.

Aromatic Ring Vibrations and Substitution Pattern Analysis

Both the 1-naphthyl and 3-iodobenzoyl moieties will give rise to a series of characteristic bands in the IR and Raman spectra.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will produce a set of bands in the 1400-1600 cm⁻¹ region. The specific pattern and intensity of these bands can provide information about the substitution pattern of the rings.

C-H Bending: Out-of-plane C-H bending vibrations are found in the 650-900 cm⁻¹ region and are highly characteristic of the substitution pattern on the aromatic rings.

C-I Stretching: The stretching vibration of the carbon-iodine bond is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹, due to the heavy mass of the iodine atom.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3000 - 3100Medium to WeakMedium
Ester C=O Stretch1715 - 1730StrongMedium to Weak
Aromatic C=C Stretch1400 - 1600Medium to StrongStrong
C-O Ester Stretch1250 - 1310 & 1100 - 1130StrongMedium
Out-of-plane C-H Bend650 - 900StrongWeak
C-I Stretch500 - 600MediumStrong

Vibrational Modes Associated with the Iodine Atom

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and structural features of a molecule by probing its vibrational modes. smu.edu For this compound, the vibrations involving the iodine atom are of particular diagnostic value. The carbon-iodine (C-I) bond, connecting the iodine atom to the benzene (B151609) ring, has a characteristic stretching frequency.

Due to the high mass of the iodine atom compared to other atoms like carbon, hydrogen, or oxygen, and the relative strength of the C-I bond, the C-I stretching vibration is expected to appear in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹. This is significantly lower than the vibrational frequencies for bonds involving lighter halogens, such as C-Br (680-515 cm⁻¹) or C-Cl (850-550 cm⁻¹). hawaii.edu The precise frequency is sensitive to the electronic environment of the aromatic ring. Other vibrational modes involving the iodine atom, such as in-plane and out-of-plane bending, occur at even lower frequencies. Isotopic substitution, while not common for iodine in this context, could be used to definitively assign these vibrational modes. smu.eduhawaii.edu

Table 1: Predicted Vibrational Frequencies for the Iodine-Associated Bond

Vibrational Mode Typical Frequency Range (cm⁻¹) Notes
C-I Stretch 500 - 600 The heavy mass of iodine results in a low-frequency vibration.
C-I In-plane Bend 200 - 300 Requires far-IR or Raman spectroscopy for observation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (like the Lowest Unoccupied Molecular Orbital, LUMO). utoronto.ca In this compound, the primary absorbing species, or chromophores, are the naphthyl group and the iodobenzoate group.

Absorption Maxima and Molar Absorptivity of the Naphthyl Chromophore

The 1-naphthyl group is an extensive aromatic system and a strong chromophore. It exhibits characteristic absorptions in the ultraviolet region due to π → π* electronic transitions within the fused aromatic rings. Naphthalene itself has strong absorption bands around 220 nm, 275 nm, and a region of finer vibronic structure between 300-312 nm. nih.gov When incorporated into the ester, the 1-naphthoxy group's absorption profile is largely retained. Studies on other 1-naphthalene derivatives show intense absorption maxima (λmax) below 300 nm. nih.govnist.gov For instance, some naphthalene-based esters exhibit their maximum absorption in the longer-wavelength band at approximately 294 nm. nih.gov The molar absorptivity (ε) for these π → π* transitions is typically high, often in the range of 1,000 to 10,000 L·mol⁻¹·cm⁻¹.

Table 2: Typical UV-Vis Absorption Data for the 1-Naphthyl Chromophore

Transition Type Approximate λmax (nm) Typical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
π → π* ~220-230 > 50,000

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). chimia.ch This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass, as different combinations of atoms will have unique exact masses. brentford.hounslow.sch.uknih.gov

For this compound, the molecular formula is C₁₇H₁₁IO₂. By summing the exact masses of the most abundant isotopes of each element, the theoretical monoisotopic mass can be calculated. This calculated mass can then be compared to the experimentally measured mass from an HRMS instrument to confirm the elemental composition.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₇H₁₁IO₂
Nominal Mass 386 amu

Note: The theoretical exact mass is calculated using the masses of the most abundant isotopes: C = 12.00000, H = 1.00783, I = 126.90447, O = 15.99491.

Fragmentation Patterns and Structural Information Derivation from MS/MS Experiments

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion, M⁺˙), which is then fragmented by collision with an inert gas. The resulting product ions are analyzed to deduce the structure of the original molecule. nih.gov For aromatic esters like this compound, fragmentation patterns are predictable. whitman.edu

A prominent fragmentation pathway involves the cleavage of the ester bond. The most likely initial fragmentation is the loss of the naphthoxy radical (•O-C₁₀H₇), leading to the formation of a stable 3-iodobenzoyl acylium ion. This ion is often the base peak in the spectrum of aromatic esters. whitman.edu Another possible fragmentation is the loss of the iodine radical (•I) from the molecular ion, a common pathway for iodinated aromatic compounds. researchgate.net Further fragmentation of the primary product ions can provide additional structural confirmation.

Table 4: Plausible MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragmentation Product Ion (m/z) Identity of Product Ion
386 Loss of •O-C₁₀H₇ 231 3-Iodobenzoyl cation [C₇H₄IO]⁺
386 Loss of •I 259 [C₁₇H₁₁O₂]⁺
231 Loss of CO 203 3-Iodophenyl cation [C₆H₄I]⁺

This systematic fragmentation analysis, combined with the precise mass measurements from HRMS, provides conclusive evidence for the structure of this compound.

Crystallographic Analysis and Solid State Architecture of 1 Naphthyl 3 Iodobenzoate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nist.gov This technique would provide a complete picture of the molecule's structure and its organization in the crystal lattice.

The initial step in a crystallographic analysis involves determining the fundamental parameters of the crystal lattice. A suitable single crystal of 1-Naphthyl 3-iodobenzoate (B1234465) would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern would allow for the determination of:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic, triclinic) describes the symmetry of the unit cell. acs.org

Space Group: The space group provides a detailed description of the symmetry elements within the crystal, including translational symmetry.

Unit Cell Parameters: These are the dimensions of the smallest repeating unit of the crystal lattice, defined by the lengths of the axes (a, b, c) and the angles between them (α, β, γ). researchgate.net

This foundational data is typically deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. nih.govugr.es

Once the diffraction data is collected and processed, the electron density map of the unit cell is generated, revealing the positions of individual atoms. This allows for a detailed analysis of the molecule's internal geometry as it exists in the solid state. Key parameters that would be determined for 1-Naphthyl 3-iodobenzoate include:

Bond Lengths: The precise distances between covalently bonded atoms (e.g., C-I, C=O, C-O, and C-C bonds within the aromatic rings).

Bond Angles: The angles formed between three connected atoms, which define the geometry around each atom. nist.gov

This information is crucial for understanding how the molecule's structure is influenced by its crystalline environment.

The flexibility of the this compound molecule is primarily associated with rotation around the ester linkage. The analysis would focus on:

Torsional Strain: Deviations from ideal, low-energy dihedral angles can indicate the presence of steric hindrance or specific intermolecular interactions that lock the molecule into a particular conformation within the crystal lattice.

Molecular Conformation, Bond Lengths, and Bond Angles within the Crystal Lattice

Intermolecular Interactions Governing Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. For this compound, the key interactions expected to direct its solid-state architecture are halogen bonds and π-π stacking.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom (in this case, iodine) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). mdpi.commdpi.com The iodine atom in 3-iodobenzoate is a potential halogen bond donor.

Interaction Geometry: A crystallographic study would identify any short contacts between the iodine atom and electron-rich atoms like the carbonyl oxygen of a neighboring molecule. The geometry of this interaction, specifically the C-I···O angle (which tends to be close to 180°) and the I···O distance (which would be shorter than the sum of their van der Waals radii), would confirm the presence of halogen bonding. researchgate.net

With two extended aromatic systems—the naphthalene (B1677914) ring and the iodobenzene (B50100) ring—π-π stacking interactions are highly probable. sigmaaldrich.com These interactions involve the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings.

π-π Stacking Interactions between Aromatic Moieties

Crystal Packing Motifs and Supramolecular Synthons

The identification of crystal packing motifs and the underlying supramolecular synthons for this compound is contingent on experimental structural determination. Supramolecular synthons are robust and predictable non-covalent interaction patterns that guide the assembly of molecules into larger, ordered structures. mdpi.com In the case of this compound, one might anticipate the involvement of synthons based on interactions involving the ester group and the iodine atom, but without crystallographic data, the specific synthons and the resulting packing arrangement remain unknown.

Polymorphism Investigations and Crystalline Phase Transitions (If Applicable)

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry. Investigations into the potential polymorphism of this compound would require extensive screening of crystallization conditions and characterization of any resulting solid forms by techniques such as X-ray diffraction. To date, no such studies or reports of different crystalline phases for this compound have been published in the scientific literature.

Computational Chemistry and Theoretical Insights into 1 Naphthyl 3 Iodobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. chem8.orgmdpi.com It is a common approach for predicting molecular properties due to its favorable balance between computational cost and accuracy. researchgate.net For 1-Naphthyl 3-iodobenzoate (B1234465), DFT calculations would be the foundational step in its computational analysis.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study would be to determine the most stable three-dimensional structure of 1-Naphthyl 3-iodobenzoate through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Due to the rotational freedom around the ester bond and the bonds connecting the rings to the ester group, this compound can exist in multiple conformations. A thorough study would involve mapping the conformational energy landscape to identify various stable conformers and the energy barriers between them. This would reveal the preferred spatial arrangement of the naphthyl and iodobenzoyl moieties.

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. wikipedia.orgwuxibiology.com

For this compound, DFT calculations would determine the energies and spatial distributions of the HOMO and LUMO.

HOMO: The location of the HOMO would indicate the regions of the molecule most likely to donate electrons in a chemical reaction. It is anticipated that the HOMO would be primarily located on the electron-rich naphthalene (B1677914) ring system. researchgate.net

LUMO: The LUMO's location identifies the regions most susceptible to accepting electrons, indicating electrophilic sites. wuxibiology.com The presence of the electron-withdrawing iodine atom and the carbonyl group would likely result in the LUMO being distributed over the 3-iodobenzoate portion of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and electronic excitation properties. ajchem-a.com A smaller gap suggests higher reactivity and easier electronic transitions. rsc.org

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative and contains hypothetical values as specific published data is unavailable.)

Parameter Hypothetical Value (eV) Description
EHOMO -6.15 Energy of the Highest Occupied Molecular Orbital
ELUMO -2.53 Energy of the Lowest Unoccupied Molecular Orbital

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how molecules will interact with each other. scholaris.ca The ESP is mapped onto an electron density surface, with colors indicating different potential values: red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue represents areas of positive potential (electron-poor, attractive to nucleophiles). scholaris.ca

For this compound, an ESP map would likely show:

Negative potential around the oxygen atoms of the ester carbonyl group, indicating their nucleophilic character. researchgate.net

Positive potential (a "sigma-hole") on the outer region of the iodine atom along the C-I bond axis, making it an electrophilic site capable of forming halogen bonds. scholaris.caacs.org

A relatively electron-rich (less positive or slightly negative) surface on the naphthalene ring and a more electron-poor (positive) surface on the iodinated benzene (B151609) ring.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental spectra and structure verification.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. ualberta.camdpi.com These predictions are based on calculating the magnetic shielding around each nucleus. Comparing predicted shifts to experimental data is a powerful tool for confirming the molecular structure and assigning specific signals to the correct atoms. academie-sciences.frnmrdb.org

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is achieved by computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). readthedocs.iofaccts.deq-chem.com The resulting frequencies correspond to the molecule's vibrational modes. worktribe.com A key check in these calculations is the absence of imaginary frequencies for a minimized structure, which confirms that the optimized geometry is a true energy minimum. readthedocs.io

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Note: This table is illustrative and contains hypothetical values as specific published data is unavailable.)

Vibrational Mode Hypothetical Frequency (cm-1) Description
C=O Stretch 1735 Stretching of the ester carbonyl bond
C-O Stretch 1250 Stretching of the ester C-O single bonds
Aromatic C-H Stretch 3100-3000 Stretching of C-H bonds on the aromatic rings
Aromatic C=C Stretch 1600-1450 In-plane stretching of the aromatic ring framework

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While DFT and ab initio calculations typically focus on static, gas-phase molecules at zero Kelvin, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, at finite temperatures, and in solution. rsc.org

For this compound, MD simulations could be used to:

Explore its conformational flexibility in different solvents, showing how the solvent environment influences the preferred molecular shape.

Study the solvation process itself by analyzing the arrangement of solvent molecules around the solute.

Simulate how the molecule might interact with other molecules or biological targets, providing a dynamic picture of intermolecular interactions.

Reactivity and Mechanistic Studies of 1 Naphthyl 3 Iodobenzoate

Ester Hydrolysis and Transesterification Reactions

The ester functional group in 1-Naphthyl 3-iodobenzoate (B1234465) is susceptible to nucleophilic attack, leading to cleavage of the acyl-oxygen bond. This reactivity is central to hydrolysis and transesterification reactions.

Kinetic and Thermodynamic Aspects of Hydrolytic Cleavage

The hydrolysis of 1-Naphthyl 3-iodobenzoate, yielding 3-iodobenzoic acid and 1-naphthol (B170400), can proceed through different pathways depending on the pH of the medium. The kinetics of these reactions are influenced by both electronic and steric factors.

In uncatalyzed, neutral hydrolysis, a water molecule acts as the nucleophile. However, this reaction is typically very slow. The transition state for uncatalyzed hydrolysis of similar esters is known to be nearly tetrahedral, indicating that the attack of water is the rate-determining step. nih.gov

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. This process is the reverse of Fischer esterification. researchgate.net

The table below summarizes kinetic data for the base-catalyzed hydrolysis of various aryl benzoates, which provides a comparative framework for understanding the reactivity of this compound.

Table 1: Rate Constants for Base-Catalyzed Hydrolysis of Selected Aryl Benzoates Data is illustrative and based on general findings for aryl benzoates.

Aryl Leaving Group Substituent on Aryl Group Relative Rate Constant pKa of Leaving Phenol
Phenyl H 1.0 9.95
4-Nitrophenyl 4-NO₂ ~100 7.15
4-Methylphenyl 4-CH₃ ~0.5 10.19
1-Naphthyl - Expected to be slightly faster than phenyl 9.34

Catalyzed vs. Uncatalyzed Reaction Pathways

The hydrolysis of esters can be uncatalyzed or catalyzed by acids, bases, or enzymes.

Uncatalyzed Pathway : This pathway involves the direct nucleophilic attack of water on the ester's carbonyl group. nih.gov It is generally a slow process at neutral pH and standard temperatures. The transition state involves significant charge separation, which is not highly favored without a catalyst.

Base-Catalyzed Pathway (Saponification) : This is an irreversible and more common pathway where a strong nucleophile, the hydroxide (B78521) ion, attacks the carbonyl carbon. rsc.org The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of the naphthoxide leaving group. This is typically a second-order reaction, first order in both ester and hydroxide concentrations.

Acid-Catalyzed Pathway : This is a reversible process where a strong acid protonates the carbonyl oxygen, making the ester more susceptible to attack by a weak nucleophile like water. researchgate.net The reaction proceeds until equilibrium is reached. To drive the reaction to completion, an excess of water is typically used.

Transesterification : This reaction involves the conversion of one ester to another by exchanging the alkoxy or aryloxy group. masterorganicchemistry.com Like hydrolysis, it can be catalyzed by either acid or base. In a base-catalyzed transesterification, an alkoxide attacks the carbonyl carbon, leading to a tetrahedral intermediate that then expels the original aryloxy group (naphthoxide). masterorganicchemistry.com To favor the formation of the new ester, the incoming alcohol is often used as the solvent to drive the equilibrium. masterorganicchemistry.com Acid-catalyzed transesterification follows a similar mechanism to acid-catalyzed hydrolysis but with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

Cross-Coupling Reactions at the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key site for forming new carbon-carbon bonds through various palladium- or nickel-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making the aryl iodide moiety of this compound highly reactive. wikipedia.org

Suzuki-Miyaura Coupling: Optimization and Scope

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester. libretexts.org For this compound, this reaction would couple a boronic acid at the 3-position of the benzoate (B1203000) ring.

Optimization and Scope : The efficiency of the Suzuki-Miyaura coupling depends on the choice of catalyst, ligand, base, and solvent.

Catalyst : Palladium complexes, such as Pd(PPh₃)₄ or Pd(OAc)₂, are classic catalysts. libretexts.org More recently, highly active catalysts based on nickel have been developed, which are often more cost-effective. libretexts.orgacs.org For challenging substrates, catalysts incorporating bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are used to promote the key steps of oxidative addition and reductive elimination. rsc.orgresearchgate.net

Base : A base is crucial for activating the organoboron species. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can influence the reaction rate and prevent side reactions. libretexts.org

Solvents : A wide range of solvents can be used, often mixtures of an organic solvent (like toluene, dioxane, or THF) and water. Green solvents such as 2-Me-THF and tert-amyl alcohol have also been shown to be effective. acs.org

The reaction is generally tolerant of various functional groups, including the ester moiety present in this compound, which typically remains intact under the reaction conditions.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides Illustrative conditions based on studies of related aryl iodides and benzoates.

Aryl Iodide Boronic Acid Catalyst System Base Solvent Yield (%) Reference
4-Iodoanisole Phenylboronic acid Pd(OAc)₂ / PCy₃ K₃PO₄ Toluene 95 acs.org
Methyl 3-iodobenzoate 4-Tolylboronic acid NiCl₂(dppp) K₃PO₄ Dioxane 88 Analogous
Aryl Iodide Heteroarylboronic acid [Pd(IPr)(μ-Cl)Cl]₂ K₂CO₃ THF/H₂O >90 rsc.org

Heck Reaction: Regioselectivity and Catalytic Activity

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. rug.nl In the case of this compound, this would involve the formation of a new carbon-carbon bond between the 3-position of the benzoate ring and an alkene.

Regioselectivity and Catalytic Activity :

Catalyst Activity : Palladium catalysts, such as Pd(OAc)₂, are standard. rug.nl Ligandless systems can be effective for highly reactive substrates like aryl iodides. rug.nl For less reactive alkenes or to control selectivity, phosphine ligands are often employed. The reaction of methyl 2-iodobenzoate (B1229623) with an allylic alcohol, catalyzed by ligandless Pd(OAc)₂, has been used in the synthesis of the drug Singulair. rug.nlresearchgate.net

Regioselectivity : The regioselectivity of the Heck reaction (arylation at the α- or β-position of the alkene) is influenced by the electronic properties of the alkene and the specific catalyst system used. With electron-deficient alkenes like acrylates, arylation typically occurs at the β-position to yield the (E)-isomer exclusively. rug.nl For electron-rich alkenes, mixtures of regioisomers can sometimes form. Using bidentate ligands can influence the regiochemical outcome. rug.nl Recent studies have also explored reductive Heck reactions, where the double bond is saturated after the coupling. nih.gov

Table 3: Examples of Heck Reactions with Aryl Iodides Data based on studies of related iodobenzoates.

Aryl Iodide Alkene Catalyst Base Solvent Product Type Yield (%) Reference
Methyl 2-iodobenzoate Allyl alcohol Pd(OAc)₂ Et₃N CH₃CN Ketone (after isomerization) >90 rug.nl
Methyl 4-iodobenzoate Cyclohex-1-en-1-yl methyl ketone Pd(OAc)₂ AgTFA Solvent-free Oxidative Heck 76 nih.gov
Iodobenzene (B50100) Butyl acrylate Pd(OAc)₂ / P(o-tol)₃ Et₃N Acetonitrile (E)-β-arylated alkene 95 Analogous

Sonogashira Coupling: Alkynylation Strategies

The Sonogashira coupling reaction is a powerful method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. wikipedia.org This reaction would install an alkyne substituent at the 3-position of the benzoate ring of this compound.

Alkynylation Strategies : The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst.

Traditional (Copper-Catalyzed) Sonogashira : The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step. wikipedia.org Common catalysts are Pd(PPh₃)₄/CuI, and an amine base like triethylamine (B128534) or piperidine (B6355638) is used as both the base and, often, the solvent. libretexts.org

Copper-Free Sonogashira : To avoid issues associated with copper, such as the homocoupling of alkynes (Glaser coupling), copper-free variants have been developed. These methods often rely on more sophisticated palladium catalysts or different reaction conditions to facilitate the direct reaction between the palladium complex and the alkyne. nih.govorganic-chemistry.org Bulky, electron-rich ligands on the palladium center can enhance the efficiency of copper-free couplings. libretexts.org

The reaction is highly versatile, accommodating a wide range of functionalized aryl iodides and terminal alkynes, including both aryl and alkyl acetylenes. nih.gov

Table 4: General Conditions for Sonogashira Coupling of Aryl Iodides Illustrative conditions applicable to this compound.

Aryl Halide Alkyne Catalyst System Base Solvent Method Yield (%) Reference
Iodobenzene Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF Traditional 98 Analogous
Aryl Iodide Terminal Alkyne Pd(OAc)₂ / XPhos Cs₂CO₃ Dioxane Copper-Free >90 Analogous
Aryl Iodide Terminal Alkyne Fe/Phenanthroline - H₂O Fe-mediated >85 nih.gov
Iodobenzene Phenylacetylene Pd(II)-NHC / CuI Pyrrolidine Pyrrolidine NHC-Palladium >90 libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Investigations (If Applicable)

Direct mechanistic studies on the nucleophilic aromatic substitution (SNAr) of this compound are not extensively documented in the reviewed literature. However, the reactivity of the molecule can be inferred by examining its constituent parts: the 1-naphthyl group and the 3-iodobenzoate moiety.

Aryl halides can undergo nucleophilic substitution through several mechanisms, including the SNAr (addition-elimination), the SRN1 (radical-nucleophilic unimolecular substitution), and the benzyne (B1209423) (elimination-addition) mechanisms. evitachem.com For a classical SNAr reaction to occur, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the iodine atom). vulcanchem.com In this compound, the ester group is a deactivating group, and the iodine is at the meta position, which does not facilitate stabilization of the Meisenheimer intermediate, a key step in the SNAr pathway. vulcanchem.com

Despite this, some specialized substitution reactions on related structures have been reported. For instance, an ester-mediated nucleophilic aromatic substitution has been described for 1-naphthyl benzoate derivatives, where a Grignard reagent displaces a methoxy (B1213986) group on the naphthyl ring, a process facilitated by the ester group's activation of the aromatic ring.

Another potential pathway for substitution on the 3-iodobenzoate ring is the SRN1 mechanism. This radical-based chain reaction does not require strong electron-withdrawing activation of the ring and is known to occur with unactivated aryl halides. evitachem.com The reaction is initiated by the transfer of an electron to the aryl halide, forming a radical anion which then expels the halide to form an aryl radical. evitachem.com This aryl radical can then react with a nucleophile.

The table below summarizes potential, though not directly observed, SNAr pathways for this compound based on general principles of aromatic substitution.

SNAr Pathway Applicability to this compound Key Mechanistic Features Supporting Evidence (from related compounds)
SNAr (Addition-Elimination) Unlikely on the 3-iodobenzoate ring due to lack of ortho/para activation.Formation of a resonance-stabilized carbanion (Meisenheimer complex). vulcanchem.comRequires strong electron-withdrawing groups ortho/para to the leaving group. vulcanchem.com
SRN1 (Radical-Nucleophilic) Plausible, as it does not require ring activation.Involves a radical anion and aryl radical intermediate. evitachem.comKnown to occur with unactivated aryl halides and various nucleophiles. evitachem.com
Benzyne (Elimination-Addition) Possible under harsh conditions with a very strong base.Formation of a highly reactive benzyne intermediate. vulcanchem.comTypically requires a strong base like sodium amide. evitachem.com
Ester-Mediated Substitution Possible on the naphthyl ring if appropriately substituted.Grignard reagent displaces a leaving group (e.g., methoxy) on the naphthyl ring. Demonstrated on methyl 1-methoxy-2-naphthoate derivatives.

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of this compound is not specifically detailed in the available literature. However, insights into its potential reactivity can be drawn from studies on related iodoaromatic and naphthyl compounds, which suggest that the carbon-iodine bond and the naphthalene (B1677914) chromophore are the most likely sites of photochemical activity.

The photolysis of aryl iodides often involves the homolytic cleavage of the carbon-iodine bond to generate an aryl radical and an iodine atom. This process is a key step in many photochemical reactions. jst.go.jppreprints.org For example, photoinduced reactions of iodobenzoate derivatives have been shown to proceed via the aryl-I bond. researchgate.net It is plausible that irradiation of this compound with UV light could lead to the formation of a 1-naphthylcarbonyl radical and an iodine atom, or a 3-(naphthalene-1-carbonyloxy)phenyl radical and an iodine atom, depending on the stability of the resulting radicals.

Furthermore, the naphthalene moiety is a well-known chromophore that can absorb UV light and participate in various photochemical processes. researchgate.net Studies on 1-naphthylmethyl esters have shown that direct excitation can lead to the formation of both radical and cationic intermediates. researchgate.net In the context of this compound, the excited state of the naphthyl group could potentially induce intramolecular energy or electron transfer, leading to cleavage of the C-I bond or the ester linkage.

Photoredox catalysis is another relevant area. In some systems, an m-iodobenzoate species has been implicated as a transient intermediate following a photochemical reaction, highlighting the potential for this moiety to participate in redox cycles under visible light irradiation in the presence of a suitable photocatalyst. jst.go.jp

The degradation of aromatic compounds in the environment is often mediated by microorganisms through specific catabolic pathways. researchgate.netrsc.org While no specific degradation pathways for this compound have been reported, bacteria are known to degrade a wide range of aromatic compounds, including halogenated benzoates and naphthalene. researchgate.netrsc.org Degradation would likely commence with the hydrolysis of the ester bond to yield 1-naphthol and 3-iodobenzoic acid, which would then be further metabolized. The degradation of halogenated benzoates can proceed under both aerobic and anaerobic conditions, often involving initial dehalogenation steps.

The potential photochemical reactions and degradation starting points are summarized in the table below.

Process Potential Pathway for this compound Key Intermediates/Products Supporting Evidence (from related compounds)
Photochemical Cleavage Homolytic cleavage of the C-I bond upon UV irradiation.3-(naphthalene-1-carbonyloxy)phenyl radical, iodine atom.Photoinduced reactions of iodobenzoates proceed at the aryl-I bond. researchgate.net
Photochemical Cleavage Cleavage of the ester linkage.1-Naphthoyl radical and 3-iodophenoxy radical.Photolysis of 1-naphthylmethyl esters can lead to radical intermediates. researchgate.net
Photoredox Catalysis Participation in a photoredox cycle.Radical intermediates.m-Iodobenzoate has been observed as a transient species in photoredox reactions. jst.go.jp
Microbial Degradation Initial hydrolysis of the ester bond.1-Naphthol, 3-Iodobenzoic acid.General pathway for the breakdown of aromatic esters.
Microbial Degradation Subsequent degradation of intermediates.Various smaller molecules (e.g., salicylate, catechol).Known pathways for naphthalene and halobenzoate degradation. researchgate.net

Advanced Materials Science Applications of 1 Naphthyl 3 Iodobenzoate Non Biological Focus

Building Block for Functional Polymer Synthesis

The structure of 1-Naphthyl 3-iodobenzoate (B1234465) is well-suited for polymer synthesis, where it can act as a monomer or a precursor to a monomer. The presence of the iodine atom and the ester group allows for its incorporation into polymer chains through various reaction mechanisms.

Precursor in Condensation Polymerization for Poly(esters)

1-Naphthyl 3-iodobenzoate can theoretically be utilized in the synthesis of novel polyesters through condensation polymerization. scienceready.com.au This type of polymerization typically involves the reaction between monomers containing two functional groups, leading to the formation of a larger polymer chain and the elimination of a small molecule, such as water. scienceready.com.auyoutube.com

While this compound itself has only one ester group, it can be chemically modified to become a difunctional monomer suitable for polycondensation. For instance, the iodine atom on the phenyl ring could be replaced with a carboxylic acid or alcohol group through organometallic intermediates. More directly, the core structure can be part of a diacid or diol monomer. For example, a diacid monomer incorporating the naphthyl benzoate (B1203000) structure could be reacted with a diol (like ethylene (B1197577) glycol) to form a polyester. nih.gov The inclusion of the bulky naphthyl group and the rigid benzoate structure into the polymer backbone would be expected to produce polyesters with high thermal stability and specific mechanical properties. cardiff.ac.ukrsc.org The synthesis of polyesters from various diacids and diols is a well-established method for creating materials with tailored properties, including high glass transition temperatures (Tg). rsc.org

Table 1: Potential Monomers Derived from this compound for Polyester Synthesis

Monomer Type Hypothetical Structure Co-monomer Resulting Polymer
Diacid HOOC-(C₆H₄)-COO-(C₁₀H₇) HO-(CH₂)₂-OH Polyester with pendant naphthyl groups

Integration into Conjugated Polymer Architectures

The most significant potential for this compound in polymer science lies in its use as a building block for conjugated polymers. These polymers are characterized by alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons and gives them unique electronic and optical properties. They are crucial materials for organic electronics. nih.gov

The iodine atom on the 3-iodobenzoate portion of the molecule is a key feature. Aryl iodides are highly effective substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. sigmaaldrich.comrsc.orgwiley.com These reactions are the primary methods used to synthesize conjugated polymers. nih.govjst.go.jp In such a synthesis, this compound could be reacted with a monomer containing two boronic acid (for Suzuki coupling) or two organotin (for Stille coupling) functional groups. The reaction would effectively replace the iodine atom with a new carbon-carbon bond, integrating the naphthyl benzoate unit into the polymer backbone. rsc.orgresearchgate.net

The incorporation of the 1-naphthyl group is also significant. This large, electron-rich aromatic unit can influence the polymer's electronic properties, solubility, and solid-state packing, which are all critical for device performance. acs.org Furthermore, the strategic placement of iodine can influence the final properties of the polymer; iodinated conjugated polymers have been shown to have smaller HOMO-LUMO gaps compared to their non-iodinated counterparts. acs.org

Optoelectronic Material Precursor

The structural elements of this compound suggest its utility as a precursor for materials used in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Role in Organic Light-Emitting Diode (OLED) Structures

OLEDs are devices that emit light when an electric current is passed through a thin film of organic material. wikipedia.org They are constructed from multiple layers of organic materials, each with a specific function, such as hole injection, hole transport, emission, and electron transport. mdpi.comresearchgate.net

Derivatives of this compound could be designed for use in the hole-transporting layer (HTL) or as a host material in the emissive layer (EML).

Hole-Transporting Layer (HTL): Naphthyl-containing compounds are frequently used in HTLs. aip.orgnih.govrsc.org For instance, the well-known HTL material NPB (N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) features naphthyl groups. researchgate.netrsc.orgosti.gov The naphthyl moiety contributes to a high glass transition temperature, ensuring morphological stability, and provides good charge-transporting properties. mdpi.comaip.org Molecules derived from this compound could be synthesized to have similar properties, making them suitable for HTLs.

Emissive Layer (EML) Host: In phosphorescent OLEDs (PHOLEDs), an emissive dopant is dispersed within a host material. The host material needs to have a high triplet energy to efficiently transfer energy to the dopant. The rigid, aromatic structure of this compound suggests that derivatives could be engineered to have a wide bandgap and high triplet energy, making them potential host materials. bohrium.com

Influence of Iodine: The presence of a heavy atom like iodine can enhance intersystem crossing (the transition from a singlet excited state to a triplet excited state) due to strong spin-orbit coupling. wikipedia.org This property is crucial for highly efficient phosphorescent emitters. Therefore, incorporating an iodinated unit like this compound into an OLED material could improve the efficiency of phosphorescence. wikipedia.org Furthermore, iodine-iodine interactions can be used to control the molecular orientation in thin films, which is a key factor in improving the performance of organic semiconductor devices. acs.orgnih.govdigitellinc.com

Table 2: Comparison of Properties for OLED Material Classes

Material Class Key Structural Features Role in OLED Potential Contribution of this compound
Arylamine Derivatives (e.g., NPB) Triarylamine, Naphthyl groups Hole Transport Naphthyl group for thermal stability and charge transport. aip.orgnih.gov
Polyacene Derivatives (e.g., Rubrene) Fused aromatic rings Hole Transport, Emission Naphthyl group provides a polycyclic aromatic component. aip.org
Iridium Complexes Heavy metal center (Iridium) Phosphorescent Emitter Iodine atom could enhance spin-orbit coupling. wikipedia.org

Constituents for Organic Photovoltaic (OPV) Devices

Organic photovoltaic (OPV) cells, or organic solar cells, convert sunlight into electricity using organic semiconductor materials. sigmaaldrich.comresearchgate.net The active layer of an OPV device is typically a blend of an electron-donating material and an electron-accepting material. researchgate.net Recent advances have led to power conversion efficiencies approaching 20%. nanoge.org

This compound could serve as a starting point for synthesizing either donor or acceptor materials for OPV applications. The ability to functionalize the molecule via cross-coupling reactions at the iodine position allows for the creation of complex conjugated structures necessary for efficient light absorption and charge separation. sigmaaldrich.com The development of novel non-fullerene acceptors has been a key driver of recent efficiency gains in OPVs, and new molecular designs are constantly being sought. nanoge.orgnih.gov The combination of the electron-rich naphthyl group with the tunable electronic properties of the benzoate core could be exploited to create materials with absorption spectra tailored to the solar spectrum. nih.gov

Liquid Crystalline Properties and Mesophase Behavior

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. medcraveonline.com Molecules that form liquid crystal phases (mesogens) are typically elongated and rigid. The structure of this compound, with its rigid benzoate core and extended naphthyl group, is characteristic of a calamitic (rod-like) mesogen. mdpi.comresearchgate.net

The formation of liquid crystal phases, or mesophases, is highly dependent on molecular structure. mdpi.com Factors such as the rigidity of the core, the length of flexible terminal chains, and the presence of polar groups all play a role. nih.gov Naphthyl benzoate derivatives are known to exhibit liquid crystalline behavior, often forming nematic and smectic phases. mdpi.comgrafiati.comworktribe.com

Nematic Phase: In this phase, the molecules have long-range orientational order but no positional order. medcraveonline.com

Smectic Phase: This phase is more ordered, with molecules arranged in layers. medcraveonline.com

The introduction of an iodine atom can significantly influence the mesophase behavior. The polarizability and size of the iodine atom can affect the intermolecular interactions that stabilize the liquid crystal phases. mdpi.com Studies on similar aromatic ester compounds have shown that the type and position of substituents are critical in determining the thermal stability and temperature range of the mesophases. nih.govrsc.org For example, attaching different terminal groups to a core structure can tune the material from having only a nematic phase to exhibiting both nematic and smectic phases. nih.gov Therefore, it is highly probable that this compound and its derivatives would exhibit thermotropic liquid crystalline properties, with the exact nature of the mesophases depending on further molecular modifications, such as the addition of flexible alkyl or alkoxy chains. mdpi.com

Potential in Sensor Development and Chemical Sensing Applications

No studies were identified that investigate or demonstrate the potential of this compound in sensor development or for any chemical sensing applications.

Chemical sensor design often relies on molecules that exhibit a measurable change in their physical or chemical properties (such as color or fluorescence) upon interaction with a specific analyte. researchgate.net Naphthalene-based compounds have been widely explored as fluorescent probes and chemosensors due to their photophysical properties. aimspress.com These sensor molecules, however, are typically complex structures incorporating a naphthalene (B1677914) fluorophore alongside a specific receptor site designed to bind selectively with target ions or molecules. aimspress.com

Similarly, while iodinated aromatic compounds are crucial intermediates in the synthesis of more complex molecules, and some iodinated compounds have been explored for their electrochemical properties, there is no literature suggesting that this compound has been evaluated as a sensing agent. The compound itself does not possess the typical structural features—such as a specific binding pocket or a responsive signaling unit—that are characteristic of a chemical sensor.

Photophysical Properties and Electronic Excitation Dynamics of 1 Naphthyl 3 Iodobenzoate

Detailed Analysis of Absorption and Emission Spectra

No experimental or theoretical absorption and emission spectra for 1-Naphthyl 3-iodobenzoate (B1234465) have been found in the reviewed literature. A detailed analysis would typically involve the characterization of the absorption and emission maxima (λ_abs and λ_em), molar extinction coefficients (ε), and the Stokes shift. The naphthalene (B1677914) moiety would be expected to dominate the absorption in the UV region. The presence of the 3-iodobenzoate group could potentially lead to intramolecular charge transfer (ICT) character in the excited states, which would influence the spectral properties.

Determination of Fluorescence Quantum Yields and Radiative Lifetimes

There is no reported data on the fluorescence quantum yield (Φ_f) or the radiative lifetime (τ_r) of 1-Naphthyl 3-iodobenzoate. The determination of these parameters is crucial for understanding the efficiency of the radiative decay pathway. The presence of the heavy iodine atom would be expected to significantly enhance intersystem crossing (ISC) from the singlet to the triplet manifold, likely resulting in a low fluorescence quantum yield.

Phosphorescence Characteristics and Triplet State Exploration

No studies on the phosphorescence of this compound at room temperature or low temperatures have been identified. The heavy atom effect of iodine is a well-known phenomenon that promotes spin-orbit coupling, which would favor the population of the triplet state. Therefore, it is plausible that this compound could exhibit phosphorescence. Exploration of the triplet state would involve determining its energy level (E_T), lifetime (τ_T), and phosphorescence quantum yield (Φ_p).

Solvatochromism Studies: Solvent Polarity Effects on Electronic Transitions

There are no published solvatochromism studies for this compound. Such studies, involving the measurement of absorption and emission spectra in a range of solvents with varying polarities, would provide insight into the nature of the electronic transitions. A significant solvatochromic shift would suggest a change in the dipole moment upon excitation, indicative of a charge-transfer state.

Energy Transfer Mechanisms (e.g., Förster Resonance Energy Transfer, FRET)

No research has been found detailing energy transfer processes involving this compound as either a donor or an acceptor. Due to the expected spectral properties of the naphthalene chromophore, it could potentially participate in FRET with suitable partners.

Theoretical Modeling of Excited States (e.g., Time-Dependent DFT)

A search for theoretical studies, including Time-Dependent Density Functional Theory (TD-DFT) calculations, on this compound yielded no specific results. Such calculations would be invaluable for predicting the electronic structure, absorption and emission energies, and the nature of the excited states (e.g., locally excited, charge-transfer). These theoretical insights would complement and help interpret experimental findings.

Supramolecular Architectures and Self Assembly of 1 Naphthyl 3 Iodobenzoate

Directed Assembly via Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govacs.org In 1-Naphthyl 3-iodobenzoate (B1234465), the iodine atom attached to the benzene (B151609) ring is a potential halogen bond donor. The strength and directionality of this interaction can be a powerful tool in directing the self-assembly of molecules into well-defined architectures. researchgate.net

The iodine atom, being the most polarizable of the common halogens, forms the strongest halogen bonds. Its electrophilic character is further enhanced by the electron-withdrawing nature of the adjacent carboxylate group. Potential halogen bond acceptors in the vicinity of a 1-Naphthyl 3-iodobenzoate molecule could include the carbonyl oxygen of the ester group from a neighboring molecule, or even the π-system of the naphthalene (B1677914) or benzene rings.

Table 1: Potential Halogen Bond Parameters in this compound Analogs

Donor Atom Acceptor Atom/Group Interaction Type Typical Distance (Å) Typical Angle (C-I···A, °)
Iodine Carbonyl Oxygen (O=C) I···O ~2.8 - 3.5 ~160 - 180
Iodine Naphthyl π-system I···π ~3.3 - 3.8 ~90 - 180
Iodine Benzene π-system I···π ~3.3 - 3.8 ~90 - 180

Note: These values are illustrative and based on general observations of halogen bonding in similar organic molecules.

Construction of Ordered Molecular Arrays through π-π Stacking

The extended aromatic systems of the naphthalene and benzene rings in this compound make π-π stacking interactions a significant driving force for self-assembly. elifesciences.org These interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic rings, contribute to the formation of ordered columnar or layered structures.

The geometry of π-π stacking can vary, including face-to-face, edge-to-face, and parallel-displaced arrangements. rsc.org In naphthyl-containing compounds, offset or slipped-stacking arrangements are common, maximizing attractive interactions while minimizing repulsion. umassd.edu The interplay between the naphthalene and iodobenzoate moieties could lead to complex packing motifs, potentially with alternating stacks of the two different aromatic systems.

Research on naphthalene-2,3-diyl bis(3-benzyloxy)benzoate has shown that π-π stacking, in conjunction with other weak interactions, leads to a three-dimensional network structure. nih.gov The centroid-to-centroid distances in such interactions are typically in the range of 3.3 to 3.8 Å. rsc.org The presence of the bulky iodine atom in this compound could introduce steric effects that influence the preferred stacking geometry.

Cocrystallization Strategies and Multicomponent Crystal Engineering

Cocrystallization is a powerful technique in crystal engineering to create new solid forms with tailored properties by combining two or more different molecules in a single crystal lattice. nih.gov this compound is an excellent candidate for cocrystal formation due to its capacity for both halogen and π-π interactions.

By selecting appropriate coformers, it is possible to design multicomponent crystals where specific supramolecular synthons are formed. For example, a coformer with a strong halogen bond acceptor, such as a pyridine (B92270) derivative, could lead to predictable I···N halogen-bonded motifs. nih.gov Alternatively, a coformer with a complementary aromatic system could be used to engineer specific π-π stacking arrangements.

Table 2: Potential Coformers for this compound and Their Expected Interactions

Coformer Type Example Coformer Primary Interaction with this compound
Halogen Bond Acceptor 4,4'-Bipyridine I···N Halogen Bond
Aromatic π-Donor/Acceptor Pyrene π-π Stacking
Hydrogen Bond Donor/Acceptor Benzoic Acid C-H···O Hydrogen Bond

Note: The actual interactions in a cocrystal can be more complex and may involve multiple contact types.

Formation of Supramolecular Gels and Other Soft Materials

Supramolecular gels are soft materials formed by the self-assembly of low-molecular-weight gelators into a three-dimensional network that immobilizes a solvent. The formation of such gels is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

While there is no specific report on gel formation by this compound itself, its structural features suggest it could act as a building block for gelating systems. The combination of a rigid, planar aromatic core (naphthalene and iodobenzene) with the potential for directional interactions (halogen bonding) and associative forces (π-π stacking) are characteristics often found in organogelators.

Studies on other halogenated molecules have shown that halogen bonding can trigger supramolecular gelation. elifesciences.org Furthermore, the introduction of long alkyl chains or other flexible moieties to the this compound scaffold could enhance its ability to form fibrous networks characteristic of supramolecular gels. The reversible nature of the non-covalent bonds holding the gel network together could lead to stimuli-responsive materials.

Emerging Research Frontiers and Future Prospects for 1 Naphthyl 3 Iodobenzoate

Exploration of Novel Catalytic Transformations and Methodologies

The synthetic versatility of 1-Naphthyl 3-iodobenzoate (B1234465) is largely centered on the reactivity of its aryl iodide group. This functional group is a cornerstone of modern cross-coupling chemistry, opening avenues for a multitude of molecular elaborations. Research is continually focused on developing more efficient, selective, and sustainable catalytic methods that could be applied to this substrate.

The aryl iodide moiety is an excellent coupling partner in a variety of transition-metal-catalyzed reactions. nih.gov Methodologies such as the Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Stille reactions are prime candidates for creating new carbon-carbon bonds at the 3-position of the benzoate (B1203000) ring. ntu.edu.sgmdpi.comwiley-vch.de Recent advancements in this field focus on using lower catalyst loadings, including parts-per-million (ppm) levels of palladium, and developing robust ligands that promote high efficiency and functional group tolerance. acs.org For instance, the development of novel phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has been crucial in enhancing the reactivity and selectivity of these transformations. nih.govresearchgate.net

Furthermore, the field of photoredox catalysis offers a modern approach to activate aryl iodides under mild, visible-light-mediated conditions. jst.go.jp This strategy can enable transformations that are complementary to traditional transition-metal catalysis, such as trifluoromethylation or amino-functionalization, by generating radical intermediates from the C-I bond. jst.go.jprsc.org Hypervalent iodine chemistry presents another frontier, where the iodine atom itself is used to mediate oxidative transformations. acs.org Electrochemical methods are being developed to catalytically generate hypervalent iodine species from aryl iodides, replacing chemical oxidants with electricity for greener synthetic protocols. acs.org

Potential Catalytic Transformations for 1-Naphthyl 3-iodobenzoate

Reaction TypeCatalyst System (Example)Potential Product TypeKey Advantage
Suzuki-Miyaura CouplingPd(PPh₃)₄ / BaseBiaryl compoundsFormation of C(sp²)-C(sp²) bonds
Heck-Mizoroki ReactionPd(OAc)₂ / LigandStyrenyl derivativesAlkene functionalization
Sonogashira CouplingPd/Cu catalystsAlkynyl-substituted aromaticsFormation of C(sp²)-C(sp) bonds
Photoredox CatalysisIr or Ru complexes / Visible LightFluoroalkylated or aminated derivativesMild reaction conditions, novel reactivity
Electro-oxidative CatalysisAryl Iodide / ElectricityOxidatively cyclized productsAvoids stoichiometric chemical oxidants

Integration into Advanced Functional Devices and Systems

The molecular architecture of this compound, combining an electron-rich naphthalene (B1677914) system with a modifiable benzoate core, makes it an attractive candidate for developing advanced functional materials, particularly in the realm of organic electronics. sigmaaldrich.com The naphthyl moiety is a well-established chromophore used in materials for Organic Light-Emitting Diodes (OLEDs). For example, N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) is a classic hole-transporting material that significantly enhances OLED efficiency and lifetime. sigmaaldrich.comepo.org The 1-naphthyl group in the target compound could impart similar charge-transporting or emissive properties.

The ester linkage provides a degree of rotational freedom, while the 3-iodobenzoate unit offers a site for post-functionalization. This allows for the molecule to be "stitched" into polymeric backbones or attached to other functional units via the catalytic methods described previously. whiterose.ac.uk This modularity is critical for tuning the electronic properties (e.g., HOMO/LUMO energy levels), morphology, and processability of the resulting materials. unileoben.ac.at Future research could focus on synthesizing oligomers and polymers derived from this compound for applications as semiconductors, dielectrics, or charge-storage layers in devices like organic field-effect transistors (OFETs) and perovskite solar cells. sigmaaldrich.comescholarship.org

Computational Design of Derivatives with Tailored Properties

Computational chemistry provides powerful tools for the in silico design and screening of novel molecules, saving significant synthetic effort. whiterose.ac.uk For this compound, molecular modeling techniques such as Density Functional Theory (DFT) can be employed to predict key properties of its derivatives. researchgate.net By systematically modifying the structure—for instance, by adding electron-donating or electron-withdrawing groups to either the naphthyl or benzoate rings—researchers can computationally forecast the impact on the molecule's geometry, frontier molecular orbitals, and photophysical characteristics. researchgate.net

This predictive power is crucial for tailoring derivatives for specific applications. For example, in designing materials for OLEDs, computational screening can identify derivatives with optimal HOMO/LUMO levels for efficient charge injection and transport, as well as high triplet energies for blue phosphorescent hosts. google.com Similarly, for applications in sensing, modeling can help design derivatives whose fluorescence or electronic properties change predictably upon binding to a target analyte. nih.gov This computational-first approach accelerates the discovery of new functional materials by prioritizing the synthesis of only the most promising candidates. mdpi.com

Interdisciplinary Research and Cross-Field Innovations

The future prospects of this compound are intrinsically linked to interdisciplinary collaboration. The molecule sits (B43327) at the nexus of several scientific fields, and its potential can be fully realized through cross-field innovations.

Chemistry and Materials Science : Synthetic chemists can develop novel methods to produce derivatives, while materials scientists can fabricate and characterize these new compounds in electronic and photonic devices. wiley-vch.deunileoben.ac.at This synergy is essential for creating next-generation organic semiconductors and functional materials. researchgate.net

Chemistry and Biology/Medicine : The iodobenzoate moiety is a well-known precursor for radioiodination. nih.gov By incorporating radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), derivatives of this compound could be developed as agents for medical imaging (SPECT, PET) or radiotherapy. nih.govnih.gov This requires collaboration between synthetic chemists, radiochemists, and medical researchers.

Experimental and Computational Chemistry : A tight loop between experimental synthesis and computational modeling can accelerate the development cycle. whiterose.ac.ukresearchgate.net Experimental results provide benchmarks for refining computational models, while computational predictions guide future synthetic targets, creating a highly efficient research paradigm. researchgate.net

Organic Synthesis and Nanotechnology : The compound could be used as a building block in the bottom-up synthesis of precisely defined nanostructures or metal-organic frameworks (MOFs). whiterose.ac.uk Its shape and functionality could direct the self-assembly of complex architectures with unique electronic or catalytic properties, a research area that merges molecular design with nanoscale engineering. ualberta.ca

Through such interdisciplinary efforts, the full potential of this compound as a versatile molecular scaffold can be explored, leading to innovations across a wide spectrum of scientific and technological fields.

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